Eicosa-5,11,14-trienoic acid
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Overview
Description
CID 152108 is a natural product found in Nageia nagi with data available.
Scientific Research Applications
Metabolism in Rat and Human Testes
Studies have shown that eicosa-5,11,14-trienoic acid plays a role in the metabolism of fatty acids in rat and human testes. In rat testes, eicosa-5,11,14-trienoic acid appears as a product of the metabolism of eicosa-11,14-dienoic acid, suggesting the activity of delta8-desaturase enzymes (Albert & Coniglio, 1977). Similar metabolic pathways have been observed in human testes, where this acid serves as a precursor to arachidonic acid (Albert, Rhamy & Coniglio, 1979).
Role in Prostaglandin Biosynthesis
Eicosa-5,11,14-trienoic acid is involved in the biosynthesis of prostaglandins. Studies have investigated its conversion to homologues of prostaglandin E1, highlighting its significance in prostaglandin formation (Do & Sprecher, 1976). Another study evaluating the role of superoxide anion and singlet oxygen in the biosynthesis of prostaglandins from eicosa-5,11,14-trienoic acid provides insights into the enzymatic mechanisms involved in prostaglandin production (Panganamala et al., 1974).
Inhibition of Cell Proliferation
Research has indicated that eicosa-5,11,14-trienoic acid and its derivatives can inhibit the proliferation of certain cell types. For instance, it has been found to inhibit the proliferation of aortic smooth muscle cells, suggesting potential therapeutic applications in vascular diseases (Huttner et al., 1977).
Dermatological Applications
Eicosa-5,11,14-trienoic acid has been studied for its effects on skin diseases. Topical application of this acid on the skin of hairless mice induced a scaly dermatosis characterized by epidermal hyperplasia, suggesting a potential model for studying hyperproliferative skin diseases (Nguyen et al., 1981).
Other Biochemical Roles
Further studies highlight its role in various biochemical pathways, including the desaturation of fatty acids in liver microsomes and its activation by cytosolic fractions (Leikin & Brenner, 1989), and its involvement in the synthesis of complex polyenoic fatty acids (Stoffel & Pruss, 1967).
properties
Product Name |
Eicosa-5,11,14-trienoic acid |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
icosa-5,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22) |
InChI Key |
PRHHYVQTPBEDFE-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCC=CCCCC(=O)O |
synonyms |
5,11,14-eicosatrienoic acid 5c,11c,14c-eicosatrienoic acid eicosa-5,11,14-trienoic acid eicosa-5,11,14-trienoic acid, (Z,Z,Z)-isomer icosa-5,11,14-trienoic acid sciadonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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